4-(4-氟苯基)-N-[2-(三氟甲基)苯基]哌嗪-1-甲硫酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl rings, and the addition of the fluorine and trifluoromethyl groups . The exact synthesis process would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, phenyl rings, and carbothioamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the fluorine and trifluoromethyl groups could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and trifluoromethyl groups could affect its polarity, solubility, and reactivity .科学研究应用
抗菌和抗病毒活性
研究表明,哌嗪碳硫酰胺的衍生物表现出显著的生物活性。具体来说,类似于 4-(4-氟苯基)-N-[2-(三氟甲基)苯基]哌嗪-1-碳硫酰胺的化合物已被合成并评估其抗菌和抗病毒特性。例如,一项研究重点介绍了用非布司他掺杂的哌嗪的新型尿素和硫脲衍生物的合成。这些化合物对烟草花叶病毒 (TMV) 表现出有希望的抗病毒活性和有效的抗菌活性,表明它们在对抗传染病方面具有潜在的应用 (Reddy 等人,2013)。
杂环化合物的合成和评价
涉及 4-(4-氟苯基)-N-[2-(三氟甲基)苯基]哌嗪-1-碳硫酰胺的另一科学研究方面集中在合成具有潜在药理学益处的杂环化合物。研究探索了新的双杂环和三杂环唑的制备和评价及其抗菌活性。这些努力旨在通过探索哌嗪衍生物的结构修饰来开发新的治疗剂 (Demirci 等人,2013)。
药物合成中的催化
对哌嗪衍生物应用的研究延伸到催化的领域,特别是在药物合成中。例如,特定的烯丙基或炔丙基醇的铑催化加氢甲酰化已被确定为合成氟哌啶醇和戊氟利多等神经阻断剂的关键步骤。这突出了哌嗪衍生物在促进合成具有显着治疗价值的化合物中的作用 (Botteghi 等人,2001)。
抗菌和降血糖活性
进一步的研究调查了新型 N-(1-金刚烷基)碳硫酰胺衍生物(包括与哌嗪结构相关的衍生物)的合成,以了解其抗菌和降血糖活性。此类研究强调了哌嗪衍生物在开发治疗细菌感染和糖尿病的新疗法方面的多功能性 (Al-Abdullah 等人,2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3S/c19-13-5-7-14(8-6-13)24-9-11-25(12-10-24)17(26)23-16-4-2-1-3-15(16)18(20,21)22/h1-8H,9-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHPNBYITMHWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。